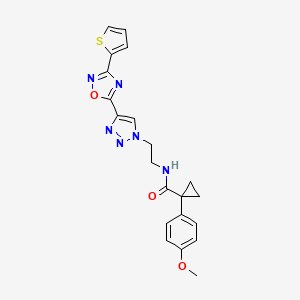
1-(4-methoxyphenyl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-methoxyphenyl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic molecule featuring multiple heterocyclic rings. Its structure suggests potential biological activities due to the presence of the 1,2,4-oxadiazole and 1,2,3-triazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of the compound is C23H26N6O2S, with a molecular weight of approximately 426.59 g/mol. The compound's structure includes:
- A methoxyphenyl group.
- A cyclopropanecarboxamide backbone.
- A thiophen-2-yl substituent.
- An oxadiazole and a triazole ring.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activities of this specific compound can be summarized as follows:
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.12 to 15.63 µM depending on structural modifications and substituents .
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 | 0.65 - 15.63 |
| Oxadiazole Derivative | A549 | 4.37 - 8.03 |
The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium bovis, by targeting specific enzymes critical for bacterial survival .
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and telomerase, which are crucial in cancer cell proliferation and survival .
- DNA Interaction : Compounds with oxadiazole rings can interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .
- Receptor Binding : Some derivatives function as antagonists at adenosine receptors or other cellular targets involved in tumorigenesis .
Case Studies
In a recent study examining a series of oxadiazole derivatives:
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-15-6-4-14(5-7-15)21(8-9-21)20(28)22-10-11-27-13-16(24-26-27)19-23-18(25-30-19)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMRDKSGQIRNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














